molecular formula C22H22ClN3O2S B11215446 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11215446
M. Wt: 427.9 g/mol
InChI Key: AAPNZGSYXPPZHU-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core with a sulfanylidene (C=S) group at position 2 and a 4-chlorobenzyl substituent at position 2. Quinazolinones are pharmacologically significant, often exhibiting kinase inhibitory, antimicrobial, or anticancer activities .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29)

InChI Key

AAPNZGSYXPPZHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid derivative of 3-methylpiperidine reacts with the 7-aminoquinazolinone intermediate.

Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 25°C (room temperature)

  • Yield : 58%

Oxidative Carbonylation

An alternative method employs palladium-catalyzed carbonylation using carbon monoxide (CO) and 3-methylpiperidine. This one-pot reaction proceeds under 1 atm CO pressure at 80°C.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Yield : 62%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Analytical validation includes:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water)

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 3.71–3.45 (m, 4H, piperidine-H).

    • HRMS : m/z 427.95 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost EfficiencyScalability
Carbodiimide Coupling458ModerateHigh
Oxidative Carbonylation362HighModerate

The oxidative carbonylation route offers fewer steps and higher yields but requires specialized equipment for CO handling. Conversely, carbodiimide coupling is more accessible for small-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 6 and 7 are minimized using bulky directing groups (e.g., bromine at position 6).

  • Thionation Side Products : Excess P₂S₅ (2.5 eq.) reduces disulfide byproduct formation.

  • Piperidine Coupling : Steric hindrance from the 3-methyl group necessitates prolonged reaction times (24–36 hours) .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest a promising avenue for developing new antibiotics, particularly against resistant strains .

Anticancer Potential

Quinazoline derivatives are widely researched for their anticancer properties. The specific compound has shown activity against several cancer cell lines, indicating its potential as a lead compound in cancer therapy. The mechanism often involves the inhibition of specific kinases or pathways essential for cancer cell proliferation and survival .

Structure-Activity Relationship Studies

The compound's structure allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing its efficacy and safety profile. Variations in the piperidine side chain or modifications at the quinazoline core can lead to enhanced biological activity or reduced toxicity, making it a valuable candidate for further development .

Case Studies

StudyFocusFindings
Antimicrobial Screening Mycobacterium smegmatisSignificant antimicrobial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/ml .
Anticancer Efficacy Various cancer cell linesDemonstrated cytotoxic effects with IC50 values in the micromolar range, suggesting potential as an anticancer agent .
SAR Analysis Quinazoline derivativesIdentified key structural features that enhance activity against specific targets, aiding in the design of more potent analogs .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

The compound’s quinazolinone core differentiates it from quinoline derivatives (e.g., ’s 4-(7-chloroquinolin-4-yl)piperazin-1-yl compound). Quinazolines lack the fused pyrimidine-dione ring, reducing their hydrogen-bonding capacity compared to sulfanylidene-containing quinazolinones .

Key Structural Comparisons :

Compound Name / ID Core Structure Position 7 Substituent Position 3 Substituent Notable Functional Groups
Target Compound Quinazolinone 3-methylpiperidine-1-carbonyl 4-chlorobenzyl Sulfanylidene (C=S)
: Compound 2l Quinoline 4,4-difluorocyclohexylmethanone Piperazine-linked 7-chloroquinoline Amide, fluorinated cyclohexyl
: 3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-... Quinazolinone 6,7-diethoxy 3,4-dimethoxyphenethyl Ethoxy, methoxy
  • Sulfanylidene vs. Carbonyl : The C=S group in the target compound may form stronger hydrogen bonds (e.g., S···H-N) compared to carbonyls, influencing crystal packing and target binding .
  • Piperidine vs.
Physicochemical and Spectroscopic Data
  • Molecular Weight :

    • Target Compound: Calculated MW ≈ 455.9 g/mol (C₂₂H₂₁ClN₄O₂S).
    • (Compound 2l): MW 393.14 g/mol (EI-MS, M⁺ ).
      The higher MW of the target compound suggests increased lipophilicity, which may impact membrane permeability.
  • NMR Trends: ’s compound shows aromatic proton signals at δ 6.87–8.76 ppm, typical for quinoline derivatives. The target compound’s quinazolinone core would exhibit downfield shifts for C4-H (δ ~8.5 ppm) due to electron-withdrawing effects of the sulfanylidene group.
Hydrogen-Bonding and Crystallographic Behavior

The sulfanylidene group in the target compound likely participates in S···H-N/C interactions, forming robust supramolecular networks. In contrast, amide-containing analogs (e.g., ) rely on N-H···O=C hydrogen bonds, which are less directional . SHELX refinement () would resolve such interactions in crystal structures, critical for validating stability and polymorphism.

Biological Activity

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClN4O3C_{20}H_{21}ClN_{4}O_{3} with a molecular weight of 400.9 g/mol. Its structure incorporates a quinazolinone core, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of quinazolinone derivatives as anticancer agents. For instance, hybrids derived from quinazolinones have shown significant inhibitory effects on various cancer cell lines. In vitro studies indicated that certain derivatives exhibit IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, highlighting their potential as anticancer drugs .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains. Quinazolinone derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains tested. These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy .

Enzyme Inhibition

Quinazolinone derivatives also display significant enzyme inhibitory activities:

  • Urease Inhibition : Some derivatives have been reported to exhibit strong urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.
  • Dipeptidyl Peptidase IV (DPP-IV) : Compounds similar to this compound have been identified as potent DPP-IV inhibitors, which play a vital role in glucose homeostasis and are relevant in diabetes management. One such derivative exhibited an IC50 of 0.76 nM, indicating high potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substituents on the quinazolinone core significantly influence biological activity. For example:

  • Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances both anticancer and antibacterial activities.
  • Bulky Groups : Bulky groups linked to the acetamide moiety are essential for improved biological efficacy .

Case Studies

  • Anticancer Screening : A study synthesized several quinazolinone-based hybrids and screened them against breast cancer cell lines, revealing one compound with an IC50 value of 0.36 μM, indicating strong anticancer potential.
  • DPP-IV Inhibition : A derivative demonstrated exceptional DPP-IV inhibition with an IC50 of 0.76 nM, suggesting its potential as a lead compound for antidiabetic drug development.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one?

The compound is synthesized via multi-step reactions, including sulfonation, substitution, and cyclization. A typical protocol involves:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate.
  • Step 2 : Hydrogenation with 2,3-diazetidinone to introduce the sulfanylidene group .
  • Step 3 : Piperidine substitution via carbonyl coupling using 3-methylpiperidine-1-carbonyl chloride under anhydrous conditions .
    Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., 4-chlorophenyl methyl at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 458.2) .
  • Infrared Spectroscopy (FT-IR) : Identify carbonyl (C=O, ~1700 cm1 ^{-1}) and thione (C=S, ~1250 cm1 ^{-1}) stretches .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) and track hydrolysis products using LC-MS .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cellular cytotoxicity : Test on cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Binding affinity : Use surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modify substituents : Replace the 3-methylpiperidine group with bulkier analogs (e.g., 4-methylpiperazine) to enhance target selectivity .
  • Isosteric replacements : Substitute the sulfanylidene group with oxo or imino groups to alter electronic properties .
  • Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. What experimental designs address contradictions in environmental fate data?

  • Partitioning studies : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) to model environmental distribution .
  • Biotic degradation : Use 14C^{14}C-labeled compound in microcosm assays to track mineralization rates .
  • Statistical modeling : Apply ANOVA to assess variability in degradation rates across soil types .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Determine bioavailability, half-life, and metabolic pathways using LC-MS/MS in rodent models .
  • Tissue distribution studies : Administer radiolabeled compound and quantify accumulation in target organs via autoradiography .
  • CYP450 inhibition assays : Identify metabolic interactions using human liver microsomes .

Q. What advanced analytical methods ensure purity in complex reaction mixtures?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane:isopropanol, 90:10) .
  • X-ray crystallography : Confirm absolute configuration by growing single crystals in ethyl acetate/hexane .
  • 2D NMR (COSY, HSQC) : Assign stereochemistry for ambiguous proton environments .

Q. How can synergistic effects with other therapeutic agents be systematically studied?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in cell viability assays .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify co-regulated pathways .
  • In vivo xenograft models : Co-administer with standard chemotherapeutics (e.g., cisplatin) and monitor tumor regression .

Q. What computational tools predict off-target interactions or toxicity?

  • QSAR models : Train on databases like ChEMBL to predict hepatotoxicity or cardiotoxicity .
  • Proteome-wide docking : Use SwissTargetPrediction to identify potential off-targets .
  • ADMET prediction : Employ ADMETlab 2.0 to estimate absorption, distribution, and excretion parameters .

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